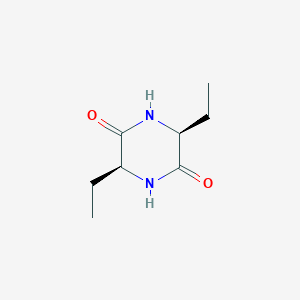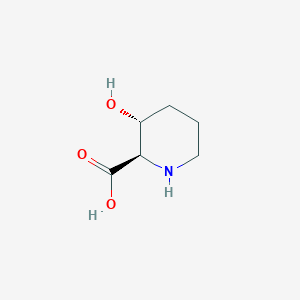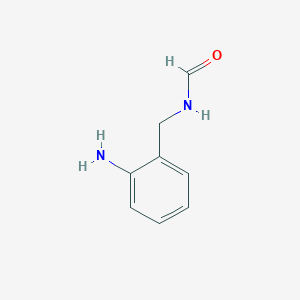
(3S,6S)-3,6-diethylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6S)-3,6-diethylpiperazine-2,5-dione, commonly known as DEPD, is a cyclic dipeptide that has been widely used in scientific research due to its unique chemical properties. DEPD is a white crystalline powder that is soluble in water and ethanol, and it has a molecular weight of 174.23 g/mol. This compound is commonly used as a reagent in organic synthesis, and it has also been shown to have potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of DEPD is not fully understood, but it is believed to act as a nucleophile in organic synthesis. DEPD contains two carbonyl groups, which makes it an ideal candidate for nucleophilic attack by other reagents. This property allows DEPD to act as a useful building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
DEPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for laboratory use. It has been used as a reagent in the synthesis of various bioactive compounds, including antitumor agents and enzyme inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
DEPD has several advantages as a reagent in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, DEPD has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. It is also not effective in reactions that require a strong oxidizing agent.
Zukünftige Richtungen
DEPD has potential applications in the field of medicine. It has been shown to have antitumor and antibacterial activity, and it has also been studied for its potential as an enzyme inhibitor. Further research is needed to fully understand the mechanism of action of DEPD and to explore its potential as a therapeutic agent. Additionally, DEPD could be further studied for its potential as a building block in the synthesis of novel peptidomimetics and natural products.
Synthesemethoden
The synthesis of DEPD can be achieved through a variety of methods, including the reaction of ethyl glycinate with ethyl chloroformate, and the reaction of diethyl malonate with piperazine. The most commonly used method involves the reaction of ethyl glycinate with ethyl chloroformate in the presence of piperazine. This method produces DEPD in high yields and with high purity.
Wissenschaftliche Forschungsanwendungen
DEPD has been extensively used in scientific research as a reagent in organic synthesis. It has been shown to be effective in the synthesis of cyclic peptides and peptidomimetics. DEPD has also been used as a building block in the synthesis of various natural products, including alkaloids and antibiotics.
Eigenschaften
CAS-Nummer |
164453-64-9 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(3S,6S)-3,6-diethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-7(11)10-6(4-2)8(12)9-5/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 |
InChI-Schlüssel |
GWYVTXHULIXIAY-WDSKDSINSA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N[C@H](C(=O)N1)CC |
SMILES |
CCC1C(=O)NC(C(=O)N1)CC |
Kanonische SMILES |
CCC1C(=O)NC(C(=O)N1)CC |
Synonyme |
2,5-Piperazinedione,3,6-diethyl-,(3S-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)



![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)





![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)